molecular formula C6H6N4O3 B13804849 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione CAS No. 89418-30-4

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione

Cat. No.: B13804849
CAS No.: 89418-30-4
M. Wt: 182.14 g/mol
InChI Key: PHMWRCYNACXJTG-UHFFFAOYSA-N
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Description

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione is a heterocyclic compound with the molecular formula C6H6N4O3. It is a derivative of pteridine, a bicyclic compound composed of a pyrimidine ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal in an acidic medium. The reaction proceeds through a series of condensation and cyclization steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinonoid derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor in biological systems.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain metabolic disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-Tetrahydropteridine: Similar in structure but lacks the hydroxyl group at the 7-position.

    Dihydropteridine: A reduced form of pteridine with different redox properties.

    Quinonoid Pteridine: An oxidized form with distinct chemical reactivity.

Uniqueness

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

89418-30-4

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

7-hydroxy-1,5,7,8-tetrahydropteridine-2,6-dione

InChI

InChI=1S/C6H6N4O3/c11-4-5(12)9-3-2(8-4)1-7-6(13)10-3/h1,5,12H,(H,8,11)(H2,7,9,10,13)

InChI Key

PHMWRCYNACXJTG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC2=C1NC(=O)C(N2)O

Origin of Product

United States

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